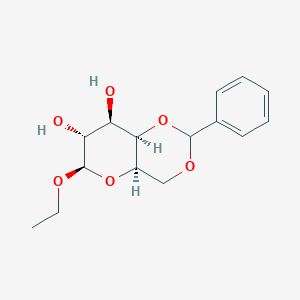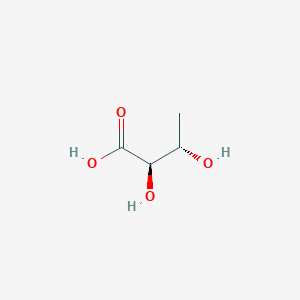
(2R,3S)-2,3-dihydroxybutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-dihydroxybutyric acid, also known as DHB, is a chiral compound that belongs to the class of ketone bodies. Ketone bodies are produced in the liver during periods of low glucose availability, such as fasting or prolonged exercise. DHB is one of the three ketone bodies, along with acetoacetate and beta-hydroxybutyrate, that are used as an alternative energy source by the brain and other tissues during periods of glucose shortage. In recent years, DHB has gained attention for its potential therapeutic applications in various diseases and disorders.
Wirkmechanismus
The exact mechanism of action of (2R,3S)-2,3-dihydroxybutyric acid is not fully understood, but it is thought to act through various pathways. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid may improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the protein tyrosine phosphatase 1B (PTP1B) pathway. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid may exert its neuroprotective effects by activating the Nrf2/ARE pathway and reducing oxidative stress. In cancer, (2R,3S)-2,3-dihydroxybutyric acid may inhibit tumor growth by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and physiological effects:
(2R,3S)-2,3-dihydroxybutyric acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include:
- Improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue
- Increased energy metabolism and ATP production in the brain and other tissues
- Neuroprotective effects and improved cognitive function
- Inhibition of tumor growth and induction of apoptosis in cancer cells
- Anti-inflammatory effects and reduced oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3S)-2,3-dihydroxybutyric acid in lab experiments is its ability to mimic the physiological conditions of ketosis, which can be useful for studying the effects of ketone bodies on various tissues and diseases. However, one limitation is the difficulty in obtaining pure (2R,3S)-2,3-dihydroxybutyric acid, as it is a chiral compound and can exist in two enantiomeric forms. Another limitation is the potential for (2R,3S)-2,3-dihydroxybutyric acid to undergo spontaneous decarboxylation, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on (2R,3S)-2,3-dihydroxybutyric acid, including:
- Further elucidation of its mechanism of action in various diseases and disorders
- Development of more efficient synthesis methods for obtaining pure (2R,3S)-2,3-dihydroxybutyric acid
- Investigation of its potential therapeutic applications in other diseases and disorders, such as metabolic syndrome and cardiovascular disease
- Exploration of its use as a nutritional supplement for enhancing athletic performance and recovery
- Clinical trials to evaluate its safety and efficacy in humans for various indications
Synthesemethoden
(2R,3S)-2,3-dihydroxybutyric acid can be synthesized in the liver from acetoacetate via the action of the enzyme D-β-hydroxybutyrate dehydrogenase. It can also be synthesized chemically from the reaction of ethyl acetoacetate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2,3-dihydroxybutyric acid has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, neurodegenerative diseases, and cancer. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid has been shown to have neuroprotective effects and improve cognitive function in animal models. In cancer, (2R,3S)-2,3-dihydroxybutyric acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
105663-42-1 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChI-Schlüssel |
LOUGYXZSURQALL-STHAYSLISA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
Kanonische SMILES |
CC(C(C(=O)O)O)O |
Synonyme |
[2R,3S,(+)]-2,3-Dihydroxybutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



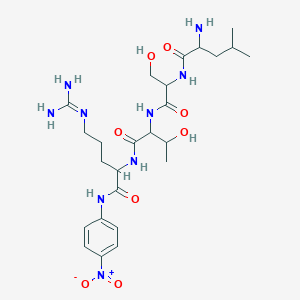

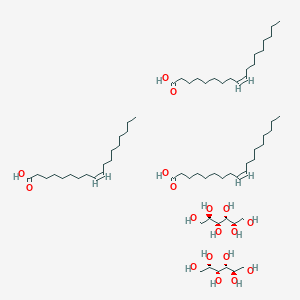
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)


![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
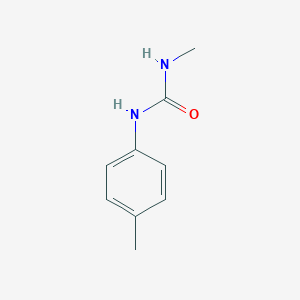
![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)

